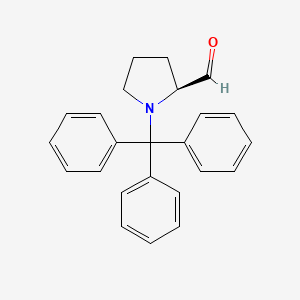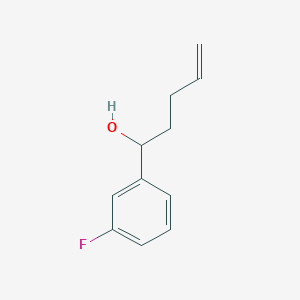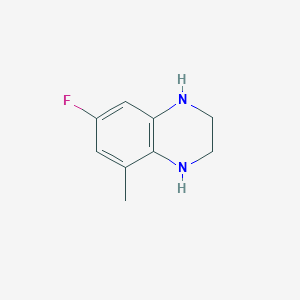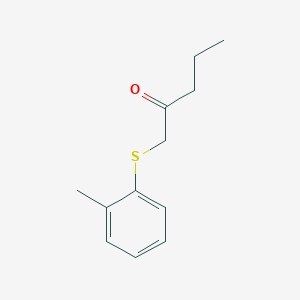
(S)-1-Tritylpyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Tritylpyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a trityl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tritylpyrrolidine-2-carbaldehyde typically involves the reaction of (S)-pyrrolidine-2-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(S)-1-Tritylpyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (S)-1-Tritylpyrrolidine-2-carboxylic acid.
Reduction: (S)-1-Tritylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-Tritylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
(S)-Pyrrolidine-2-carbaldehyde: Lacks the trityl group, making it less sterically hindered and more reactive.
(S)-1-Tritylpyrrolidine-2-methanol: The reduced form of (S)-1-Tritylpyrrolidine-2-carbaldehyde, with different reactivity due to the alcohol group.
(S)-1-Tritylpyrrolidine-2-carboxylic acid:
Uniqueness
This compound is unique due to the presence of both the trityl group and the aldehyde functional group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C24H23NO |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2S)-1-tritylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m0/s1 |
InChIキー |
BGWFJHBPHRTUOJ-QHCPKHFHSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
正規SMILES |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)

![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)


![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)


